Pseudoginsenoside Rt5

Description

The exact mass of the compound Pseudoginsenoside Rt5 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pseudoginsenoside Rt5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pseudoginsenoside Rt5 including the price, delivery time, and more detailed information at info@benchchem.com.

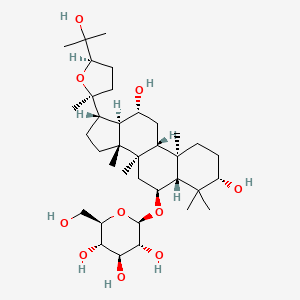

Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O10/c1-31(2)23(39)10-12-33(5)22-15-19(38)25-18(36(8)14-11-24(46-36)32(3,4)43)9-13-34(25,6)35(22,7)16-20(29(31)33)44-30-28(42)27(41)26(40)21(17-37)45-30/h18-30,37-43H,9-17H2,1-8H3/t18-,19+,20-,21+,22+,23-,24+,25-,26+,27-,28+,29-,30+,33+,34+,35+,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOUXXNNRFNUAY-JLXGCTMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC2(C1C(CC3(C2CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98474-78-3 | |

| Record name | 98474-78-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Situating Pseudoginsenoside Rt5 in the Ginsenoside Family

An In-Depth Technical Guide to the Chemical Structure of Pseudoginsenoside Rt5

Ginsenosides, a class of triterpenoid saponins, are the principal bioactive constituents responsible for the pharmacological properties of ginseng (Panax species). These complex glycosides are structurally classified based on their aglycone, or non-saccharide, core. The major classes include protopanaxadiols (PPD), protopanaxatriols (PPT), and oleanolic acid-types. A fourth, less abundant but highly significant class is the ocotillol-type ginsenosides, distinguished by a unique five-membered ether ring in the side chain. Pseudoginsenoside Rt5 (Rt5) is a characteristic member of this ocotillol family, primarily isolated from American ginseng (Panax quinquefolium) and other Panax species.[1][2] Its distinct structure imparts specific biological activities, making it a compound of interest for researchers in pharmacology and drug development.

This guide provides a detailed examination of the chemical structure of Pseudoginsenoside Rt5, the analytical methodologies employed for its characterization, and its biosynthetic origins.

Core Chemical Structure and Stereochemistry

The definitive structure of Pseudoginsenoside Rt5 is (3β,6α,12β,24R)-20,24-epoxy-3,12,25-trihydroxydammaran-6-yl β-D-glucopyranoside.[2] This can be deconstructed into two primary components: the tetracyclic triterpenoid aglycone and a single monosaccharide unit.

-

The Aglycone Core: The foundation of Rt5 is a dammarane-type triterpenoid scaffold. The key distinguishing feature is the formation of an ether linkage between the C-20 and C-24 positions, creating a stable tetrahydrofuran ring. This cyclization of the side chain is the hallmark of all ocotillol-type ginsenosides. The stereochemistry of this aglycone is precisely defined, with hydroxyl groups at the 3β, 6α, and 12β positions, and a crucial (R) configuration at the C-24 chiral center.[2]

-

Glycosylation: Pseudoginsenoside Rt5 is a monoglycoside. A single β-D-glucopyranose (glucose) molecule is attached via an O-glycosidic bond to the hydroxyl group at the C-6 position of the aglycone core.[2] The 'β' designation refers to the stereochemistry of the anomeric carbon (C-1') of the glucose molecule, a critical detail for molecular recognition in biological systems.

Caption: 2D Chemical Structure of Pseudoginsenoside Rt5.

Physicochemical Properties

A summary of the key identifying properties of Pseudoginsenoside Rt5 is essential for experimental design and data interpretation.

| Property | Value | Source(s) |

| CAS Number | 98474-78-3 | [2][3] |

| Molecular Formula | C₃₆H₆₂O₁₀ | [2][3][4] |

| Formula Weight | 654.9 g/mol | [2][5] |

| Classification | Ocotillol-type Triterpenoid Saponin | [2][3] |

| Synonyms | Ginsenoside RT-5, 24(R)-Pseudoginsenoside RT5 | [2][6] |

| Solubility | Soluble in DMSO, Methanol, Ethanol, Pyridine | [1][2] |

| SMILES | C[C@]12[C@]3([C@@]4((O)C)([H])O[C@@H]5OO)O)CO)C)O">C@@([H])C(C)(O)C)C">C@([H])CC3)C | [2] |

| InChI Key | PSOUXXNNRFNUAY-JLXGCTMESA-N | [2] |

Methodologies for Structural Elucidation: A Self-Validating Workflow

The determination of a complex natural product's structure is a multi-step process where each stage provides evidence that validates the next. The workflow for Rt5 follows a classical yet powerful path from raw plant material to a fully characterized molecule.

Part 1: Isolation and Purification

The primary challenge in natural product chemistry is isolating a single compound from a complex biological matrix. The protocol for Rt5 is designed to systematically enrich the target molecule based on its physicochemical properties.

Step-by-Step Protocol:

-

Extraction: Dried and powdered plant material (e.g., roots of P. quinquefolium) is exhaustively extracted with methanol.[7] This is a logical choice as methanol is a polar solvent capable of efficiently extracting a broad range of glycosides.

-

Solvent Partitioning: The crude methanol extract is then subjected to liquid-liquid partitioning. Typically, this involves partitioning between water and a non-polar solvent like chloroform to remove lipids, followed by partitioning of the aqueous layer with n-butanol.[7] Saponins like Rt5 preferentially move into the n-butanol fraction, achieving a significant enrichment.

-

Column Chromatography: The enriched butanol fraction is separated using a combination of chromatographic techniques.

-

Silica Gel Chromatography (Normal-Phase): This separates compounds based on polarity. More polar compounds are retained longer on the stationary phase.

-

Reversed-Phase (RP) Chromatography: Using materials like RP-8 or C18 silica, this technique separates compounds primarily by hydrophobicity.[7] It is highly effective for separating individual ginsenosides that differ subtly in their structure and polarity.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the final purification step, yielding Rt5 with high purity (≥98%) suitable for spectroscopic analysis.[8]

Caption: Generalized workflow for the isolation of Pseudoginsenoside Rt5.

Part 2: Spectroscopic Characterization

Once purified, the molecule's structure is pieced together using a suite of spectroscopic techniques. The data from each method corroborates the others to build a complete and unambiguous structural assignment.

Mass Spectrometry (MS)

The first step in characterization is to determine the molecular formula. High-resolution mass spectrometry (HR-MS), often using techniques like UPLC-QTOF-MS (Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry), is the tool of choice.[4]

-

Causality: TOF analyzers provide highly accurate mass measurements, allowing for the confident determination of the elemental composition.

-

Self-Validation: The instrument detects the molecule as various ionized species (adducts). For Rt5 (C₃₆H₆₂O₁₀, MW 654.43), the system will detect ions corresponding to [M+H]⁺ at m/z 655.4415 and [M+Na]⁺ at m/z 677.4235.[4] The consistent mass difference between these adducts and the neutral molecule validates the assigned molecular weight.

-

Fragmentation (MS/MS): By inducing fragmentation, the glycosidic bond between the sugar and the aglycone is readily cleaved. This results in a characteristic neutral loss of 162 Da (the mass of a hexose unit), producing a fragment ion corresponding to the aglycone. This experiment directly confirms the mass of the core structure and the presence of a single hexose sugar.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for establishing the exact atomic connectivity and stereochemistry. A combination of 1D and 2D NMR experiments, typically run in a solvent like deuterated pyridine (C₅D₅N), is required.[9]

-

¹H NMR: Provides information about the chemical environment of all protons. Key signals for Rt5 include the anomeric proton of the glucose (a doublet with a large coupling constant, ~8.0 Hz, indicating a β-linkage) and the distinct signals for the eight methyl groups on the triterpenoid core.[9]

-

¹³C NMR: Reveals the number and type of carbon atoms. For Rt5, the spectrum will show 36 distinct carbon signals. The chemical shifts indicate the presence of carbons in methyl groups, methylenes, methines (some oxygenated), and quaternary carbons.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the structure.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps every proton directly to the carbon it is attached to, creating a definitive C-H bond inventory.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key to connecting the pieces. It shows correlations between protons and carbons that are 2 or 3 bonds away. The most critical HMBC correlation for Rt5 is the one observed between the anomeric proton (H-1') of the glucose and the C-6 carbon of the aglycone, unequivocally proving the site of glycosylation.

-

Caption: Logic flow of spectroscopic data integration for structure elucidation.

Biosynthesis: The Final Enzymatic Step

The formation of Pseudoginsenoside Rt5 in Panax species is the result of a complex biosynthetic pathway. The final, defining step is the glycosylation of its aglycone, (20S,24R)-ocotillol. Recent research has identified a specific UDP-glycosyltransferase (UGT), designated PjUGT10 from Panax japonicus, that catalyzes this reaction.[10] This enzyme facilitates the transfer of a glucose moiety from an activated UDP-glucose donor to the C-6 hydroxyl group of the ocotillol aglycone, completing the synthesis of Rt5. Understanding this enzymatic step is critical for potential biotechnological production of this high-value ginsenoside.[10]

Conclusion

The chemical structure of Pseudoginsenoside Rt5 is a precisely defined ocotillol-type triterpenoid saponin. Its identity is established through a rigorous and self-validating workflow that begins with systematic isolation from Panax species and culminates in comprehensive analysis by high-resolution mass spectrometry and multidimensional NMR. The core structure features a dammarane scaffold with a characteristic C-20/C-24 epoxy ring and a single β-D-glucopyranose unit at the C-6 position. This detailed structural knowledge is the fundamental prerequisite for investigating its pharmacological activities and exploring its potential in therapeutic applications.

References

-

Lee, J.H., et al. (2024). Structural Identification of Ginsenoside Based on UPLC-QTOF-MS of Black Ginseng (Panax Ginseng C.A. Mayer). Metabolites. Available at: [Link]

-

Pusheng Biology. (n.d.). Natural Product Description|Pseudoginsenoside-RT5. Retrieved from [Link]

-

Wang, J.R., et al. (2023). Characterization of ginsenosides from Panax japonicus var. major (Zhu-Zi-Shen) based on ultra-high performance liquid chromatography/quadrupole time-of-flight mass spectrometry and desorption electrospray ionization-mass spectrometry imaging. Chinese Medicine. Available at: [Link]

-

Li, P., et al. (2024). Characterization and protein engineering of a novel UDP-glycosyltransferase involved in pseudoginsenoside Rt5 biosynthesis from Panax japonicus. International Journal of Biological Macromolecules. Available at: [Link]

-

ResearchGate. (n.d.). Table 2 1 H and 13 C NMR data for compound 2 in C 5 D 5 N (500 MHz for.... Retrieved from [Link]

-

Cui, J.Y., et al. (2012). Complete 1H-NMR and 13C-NMR spectral assignment of five malonyl ginsenosides from the fresh flower buds of Panax ginseng. Journal of Ginseng Research. Available at: [Link]

-

BioCrick. (n.d.). Pseudoginsenoside RT5. Retrieved from [Link]

Sources

- 1. Pseudoginsenoside RT5 | CAS:98474-78-3 | Manufacturer ChemFaces [chemfaces.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Natural Product Description|Pseudoginsenoside-RT5 [sinophytochem.com]

- 4. Structural Identification of Ginsenoside Based on UPLC-QTOF-MS of Black Ginseng (Panax Ginseng C.A. Mayer) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorlab.com [biorlab.com]

- 6. SmallMolecules.com | Pseudoginsenoside RT5 (5 mg) from Cayman Chemical | SmallMolecules.com [smallmolecules.com]

- 7. Pseudoginsenoside RT5 | CAS:98474-78-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Characterization and protein engineering of a novel UDP-glycosyltransferase involved in pseudoginsenoside Rt5 biosynthesis from Panax japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Pseudoginsenoside Rt5 from Panax quinquefolium

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, isolation, and structural elucidation of Pseudoginsenoside Rt5, a characteristic ocotillol-type saponin from American Ginseng (Panax quinquefolium L.). This guide is designed to offer not just a methodology, but a strategic and logical framework for the successful purification and characterization of this and similar bioactive compounds.

Introduction: The Significance of Ocotillol-Type Saponins in Panax quinquefolium

Panax quinquefolium (American Ginseng) is a revered medicinal plant, renowned for its rich composition of triterpenoid saponins, commonly known as ginsenosides. These compounds are the primary contributors to the plant's diverse pharmacological activities. While the protopanaxadiol (PPD) and protopanaxatriol (PPT) types are the most abundant ginsenosides, a less common but significant group, the ocotillol-type saponins, distinguishes American Ginseng from its Asian counterpart, Panax ginseng.[1][2][3]

Pseudoginsenoside Rt5 is a notable member of the ocotillol-type saponins.[2] Its unique structural features, particularly the five-membered epoxy ring in the side chain, have garnered interest for its potential therapeutic applications. The isolation of these minor ginsenosides in high purity is crucial for pharmacological screening, preclinical studies, and for use as analytical standards in quality control.

This guide will detail a robust, field-proven workflow for the extraction, isolation, and structural confirmation of Pseudoginsenoside Rt5, emphasizing the rationale behind each step to ensure reproducibility and high-purity yields.

Strategic Workflow for Isolation and Characterization

The successful isolation of a target natural product like Pseudoginsenoside Rt5 from a complex botanical matrix is a multi-step process. Each stage is designed to enrich the target compound while systematically removing impurities. The overall strategy involves a preliminary extraction followed by a series of chromatographic purifications of increasing resolution, culminating in rigorous spectroscopic analysis for structural confirmation.

Sources

- 1. Mass spectrometry-based ginsenoside profiling: Recent applications, limitations, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimelanogenic Activity of Ocotillol-Type Saponins from Panax vietnamensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid Identification of Characteristic Chemical Constituents of Panax ginseng, Panax quinquefolius, and Panax japonicus Using UPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]

Pseudoginsenoside Rt5: A Comprehensive Technical Guide for Researchers

Introduction: The Emergence of Pseudoginsenoside Rt5 in Therapeutic Research

Pseudoginsenoside Rt5, an ocotillol-type ginsenoside, has garnered significant attention within the scientific community for its potential therapeutic applications, notably in the realm of neurodegenerative diseases such as Alzheimer's disease[1]. Isolated from the roots of Panax quinquefolium (American ginseng), this triterpenoid saponin represents a promising avenue for drug discovery and development[1][2][3]. This technical guide provides an in-depth exploration of the physical and chemical properties of Pseudoginsenoside Rt5, offering a critical resource for researchers, scientists, and drug development professionals. The subsequent sections will delve into its structural attributes, solubility, stability, and the analytical methodologies requisite for its accurate characterization.

Physicochemical Characterization of Pseudoginsenoside Rt5

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These parameters influence its bioavailability, formulation, and analytical detection.

Core Molecular and Physical Attributes

Pseudoginsenoside Rt5 is a white to off-white solid[2]. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₃₆H₆₂O₁₀ | [1][2][4][5] |

| Molecular Weight | 654.87 g/mol (also cited as 654.9 g/mol and 654.88 g/mol ) | [1][2][4][5][6] |

| CAS Number | 98474-78-3 | [1][2][5] |

| Appearance | White to off-white solid | [2] |

| Classification | Triterpenoid, Ocotillol-type ginsenoside | [1][2] |

| Natural Source | Panax quinquefolium (American ginseng) | [1][2][3] |

The structural integrity and purity of Pseudoginsenoside Rt5 are paramount for reproducible experimental outcomes. High-performance liquid chromatography (HPLC) is a standard method to assess purity, with commercially available standards typically specified at ≥98%[1][4][6].

Solubility Profile: A Critical Parameter for Experimental Design

The solubility of Pseudoginsenoside Rt5 dictates its handling, formulation for in vitro and in vivo studies, and its behavior in biological systems. It is soluble in a range of organic solvents.

-

High Solubility: Dimethyl sulfoxide (DMSO) is an excellent solvent, with concentrations of 100 mg/mL (152.70 mM) being achievable, though ultrasonic assistance may be required[2]. It is also reported to be soluble in methanol, ethanol, chloroform, and water[3][6].

-

Formulation for In Vivo Studies: For animal studies, specific formulations are necessary to ensure bioavailability and minimize toxicity. Common solvent systems include:

-

A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, yielding a clear solution of at least 2.5 mg/mL[2].

-

A suspension can be prepared using 10% DMSO and 90% (20% SBE-β-CD in saline) for a concentration of 2.5 mg/mL, which may require sonication[2].

-

A clear solution of at least 2.5 mg/mL can also be achieved in a mixture of 10% DMSO and 90% corn oil[2].

-

It is crucial to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can significantly impact solubility[2].

Stability and Storage: Ensuring Compound Integrity

The stability of Pseudoginsenoside Rt5 is a critical consideration for long-term storage and experimental reproducibility.

-

Solid Form: As a solid, it should be stored at 4°C, sealed, and protected from moisture and light[2]. Another source suggests storage at -20°C, where it is stable for at least four years[1].

-

In Solution: Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from light[2]. Long-term storage of solutions is generally not recommended[7].

Notably, like other ginsenosides, Pseudoginsenoside Rt5 may be unstable in aqueous solutions over extended periods, undergoing degradation through processes such as hydrolysis and oxidation[8][9]. This highlights the importance of preparing fresh aqueous solutions for experiments and carefully considering the impact of temperature and pH on its stability[10][11].

Spectroscopic and Chromatographic Analysis

The structural elucidation and quantification of Pseudoginsenoside Rt5 rely on a combination of spectroscopic and chromatographic techniques.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and identifying Pseudoginsenoside Rt5. In electrospray ionization (ESI-MS), it is commonly detected as various adducts.

-

Positive Ion Mode:

-

Negative Ion Mode:

-

[M-H]⁻ is also a common ion for ginsenosides.

-

High-resolution mass spectrometry (HR-MS) is employed to confirm the elemental composition with high accuracy[8][9].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the definitive structural elucidation of Pseudoginsenoside Rt5, providing detailed information about the carbon-hydrogen framework and the stereochemistry of the molecule. While specific ¹H and ¹³C NMR data for Pseudoginsenoside Rt5 are not detailed in the provided search results, a typical analysis would involve a suite of 1D and 2D NMR experiments.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for the separation, purification, and quantification of Pseudoginsenoside Rt5.

-

Analytical HPLC: Reversed-phase HPLC with a C18 column is commonly used for the analysis of ginsenosides[13]. A typical mobile phase consists of a gradient of water (often with a modifier like formic acid) and acetonitrile or methanol[12][14]. Detection is usually performed using a UV detector (typically at a low wavelength like 203 nm for saponins) or an evaporative light scattering detector (ELSD)[6][15].

-

Preparative HPLC: This technique is employed for the isolation and purification of Pseudoginsenoside Rt5 from plant extracts or reaction mixtures to obtain a high-purity standard[8][15].

Experimental Protocols

The following protocols are generalized methodologies based on established practices for the analysis of ginsenosides. Researchers should optimize these protocols for their specific instrumentation and experimental goals.

Protocol 1: Isolation and Purification of Pseudoginsenoside Rt5

This protocol outlines a general procedure for the isolation of Pseudoginsenoside Rt5 from Panax quinquefolium.

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, using methods like heat-reflux or ultrasound-assisted extraction[16].

-

Solvent Partitioning: The crude extract is concentrated, suspended in water, and then partitioned successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to fractionate the components[3][16]. Ginsenosides are typically enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography.

-

Silica Gel Chromatography: The fraction is first separated on a silica gel column with a gradient elution of chloroform and methanol to yield several sub-fractions[3].

-

Reversed-Phase Chromatography: Further purification is achieved using a reversed-phase (e.g., RP-8 or C18) column with a gradient of methanol and water[3].

-

-

Preparative HPLC: The fractions containing Pseudoginsenoside Rt5 are further purified by preparative HPLC to yield the pure compound[15].

-

Structure Confirmation: The identity and purity of the isolated Pseudoginsenoside Rt5 are confirmed by MS and NMR spectroscopy.

Protocol 2: Analytical HPLC-MS for Pseudoginsenoside Rt5

This protocol describes a typical method for the identification and quantification of Pseudoginsenoside Rt5 in a sample.

-

Sample Preparation: The sample (e.g., plant extract, plasma) is prepared by dissolving it in a suitable solvent (e.g., 50% methanol) and filtering it through a 0.22 µm syringe filter[14].

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used[13].

-

Mobile Phase: A gradient elution is employed using:

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run to elute compounds of increasing hydrophobicity[12][14].

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is typical for analytical UPLC/HPLC[14][17].

-

Column Temperature: The column is maintained at a constant temperature, for example, 35°C[14].

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray ionization (ESI) is used, often in both positive and negative ion modes for comprehensive analysis[13][17].

-

Mass Analyzer: A high-resolution mass spectrometer such as a quadrupole time-of-flight (QTOF) or Orbitrap is used to obtain accurate mass measurements[12][13][17].

-

Data Acquisition: Data is acquired in full scan mode to detect all ions within a specified mass range (e.g., m/z 100-1500) and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural confirmation[12][17].

-

Conclusion

Pseudoginsenoside Rt5 is a natural product with significant therapeutic potential. A comprehensive understanding of its physical and chemical properties is essential for advancing its research and development. This guide has provided a detailed overview of its key characteristics, including its molecular attributes, solubility, stability, and the analytical methods for its characterization. The provided protocols offer a foundation for researchers to design and execute robust experiments, ultimately facilitating the exploration of Pseudoginsenoside Rt5's full pharmacological promise.

References

-

BioCrick. Pseudoginsenoside RT5 | CAS:98474-78-3 | Triterpenoids | High Purity. [Link]

-

Pu-Si Biological Technology Co., Ltd. Natural Product Description|Pseudoginsenoside-RT5. [Link]

-

Lee, J. H., et al. (2024). Structural Identification of Ginsenoside Based on UPLC-QTOF-MS of Black Ginseng (Panax Ginseng C.A. Mayer). Molecules, 29(2), 4578. [Link]

-

Li, Y., et al. (2025). Oxidation and Hydrolysis of Ginsenoside Rg5: An Underestimated Degradation Pathway, Isolation, and Characterization of Unknown Degradation Products. ACS Omega, 5(4), 1444-1452. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 21633074, Pseudo-Ginsenoside Rt. [Link]

-

Wang, C. Z., et al. (2016). Multicomponent assessment and ginsenoside conversions of Panax quinquefolium L. roots before and after steaming by HPLC-MSn. Journal of Pharmaceutical and Biomedical Analysis, 129, 108-115. [Link]

-

Royal Society of Chemistry. (2022). Electronic Supplementary Information. [Link]

-

Local Pharma Guide. CAS NO. 98474-78-3 | Pseudoginsenoside RT5 | C36H62O10. [Link]

-

Qi, X., et al. (2023). Characterization of ginsenosides from Panax japonicus var. major (Zhu-Zi-Shen) based on ultra-high performance liquid chromatography/quadrupole time-of-flight mass spectrometry and desorption electrospray ionization-mass spectrometry imaging. Chinese Medicine, 18(1), 1-18. [Link]

-

ResearchGate. HPLC analysis of ginsenosides in both non-transgenic and transgenic... | Download Scientific Diagram. [Link]

-

Kim, J. K., et al. (2015). Complete 1H-NMR and 13C-NMR spectral assignment of five malonyl ginsenosides from the fresh flower buds of Panax ginseng. Journal of Ginseng Research, 39(2), 168-173. [Link]

-

MDPI. (2024). Structural Identification of Ginsenoside Based on UPLC-QTOF-MS of Black Ginseng (Panax Ginseng C.A. Mayer). [Link]

-

PubMed. (2025). Oxidation and Hydrolysis of Ginsenoside Rg5: An Underestimated Degradation Pathway, Isolation, and Characterization of Unknown Degradation Products. [Link]

-

Kim, J. K., et al. (2017). Mass Spectrometry Based Profiling and Imaging of Various Ginsenosides from Panax ginseng Roots at Different Ages. Molecules, 22(5), 825. [Link]

-

Li, W., et al. (2011). Isolation and Characterization of a New Ginsenoside from the Fresh Root of Panax Ginseng. Molecules, 16(5), 3645-3652. [Link]

-

AdooQ Bioscience. Pseudoginsenoside-RT5 | Buy from Supplier AdooQ®. [Link]

-

Li, W., et al. (2011). Isolation and analysis of ginseng: advances and challenges. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 843-853. [Link]

-

Nguyen, H. T., et al. (2015). Isolation of Ginsenoside Isomers from Processed Vietnamese Ginseng by Preparative HPLC. Journal of Chromatographic Science, 53(9), 1541-1546. [Link]

-

Zhang, Y., et al. (2022). Comprehensive Identification of Ginsenosides in the Roots and Rhizomes of Panax ginseng Based on Their Molecular Features-Oriented Precursor Ions Selection and Targeted MS/MS Analysis. Molecules, 27(11), 3505. [Link]

-

MDPI. (2024). Comprehensive Investigation of Ginsenosides in the Steamed Panax quinquefolius with Different Processing Conditions Using LC-MS. [Link]

-

Wang, D., et al. (2019). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). Molecules, 24(11), 2133. [Link]

-

Wolfender, J. L., et al. (2018). NMR Chemical Shifts of Common Flavonoids. Planta Medica, 84(12/13), 937-947. [Link]

-

Nicholson, J. K., et al. (2011). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Metabolomics, 7(3), 341-360. [Link]

-

PubMed. (2022). Thermal Degradation Kinetics and pH-Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. [Link]

-

Jantrawut, P., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. ACS Medicinal Chemistry Letters, 13(7), 1191-1197. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pseudoginsenoside RT5 | CAS:98474-78-3 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. biorlab.com [biorlab.com]

- 5. Natural Product Description|Pseudoginsenoside-RT5 [sinophytochem.com]

- 6. Pseudoginsenoside RT5 | CAS:98474-78-3 | Manufacturer ChemFaces [chemfaces.com]

- 7. apexbt.com [apexbt.com]

- 8. Oxidation and Hydrolysis of Ginsenoside Rg5: An Underestimated Degradation Pathway, Isolation, and Characterization of Unknown Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxidation and Hydrolysis of Ginsenoside Rg5: An Underestimated Degradation Pathway, Isolation, and Characterization of Unknown Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thermal Degradation Kinetics and pH-Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural Identification of Ginsenoside Based on UPLC-QTOF-MS of Black Ginseng (Panax Ginseng C.A. Mayer) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Multicomponent assessment and ginsenoside conversions of Panax quinquefolium L. roots before and after steaming by HPLC-MSn - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Isolation and analysis of ginseng: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comprehensive Identification of Ginsenosides in the Roots and Rhizomes of Panax ginseng Based on Their Molecular Features-Oriented Precursor Ions Selection and Targeted MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Ocotillol Frontier: A Technical Guide to the Biosynthesis of Pseudoginsenoside Rt5 in Ginseng

Introduction: The Significance of Structural Diversity

Ginsenosides, the primary bioactive constituents of Panax species, are triterpenoid saponins whose pharmacological effects are intimately tied to their structure.[1] They are broadly classified based on their aglycone skeleton, with the dammarane-type being the most prevalent.[1] This class is further divided into protopanaxadiol (PPD) and protopanaxatriol (PPT) types.[2] A third, less abundant but highly significant subclass is the ocotillol (OT) type, characterized by a C20,C24-epoxy tetrahydrofuran ring in the side chain.[3][4] Pseudoginsenoside Rt5 (Rt5) is a hallmark ocotillol-type saponin, and understanding its biosynthesis is crucial for harnessing its potential through metabolic engineering and synthetic biology.[5]

The Established Upstream Pathway: From Isoprene to the Dammarane Core

The biosynthesis of all dammarane-type ginsenosides, including the ocotillol-type, begins with the universal precursors of terpenoids, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are primarily synthesized via the mevalonate (MVA) pathway in the cytosol.[6]

The key steps leading to the central dammarane skeleton are:

-

Squalene Synthesis: Farnesyl diphosphate synthase (FPS) and squalene synthase (SQS) catalyze the condensation of IPP and DMAPP units to form the linear C30 hydrocarbon, squalene.[6]

-

Epoxidation: Squalene epoxidase (SQE) introduces an epoxide ring across the C2-C3 double bond of squalene, yielding (3S)-2,3-oxidosqualene. This is a critical branch point for triterpenoid synthesis.[6]

-

Cyclization: Dammarenediol-II synthase (DDS), an oxidosqualene cyclase (OSC), catalyzes the stereospecific cyclization of 2,3-oxidosqualene to form the tetracyclic dammarane skeleton, dammarenediol-II. This is the first committed step towards dammarane-type ginsenoside biosynthesis.[6][7]

Hydroxylation Cascades: The Genesis of PPD and PPT Aglycones

The dammarenediol-II skeleton undergoes a series of oxidative modifications, primarily hydroxylations, catalyzed by cytochrome P450 (CYP450) monooxygenases. These modifications create the foundational aglycones for the vast majority of ginsenosides.

| Enzyme | Gene Name (example) | Substrate | Product | Function |

| Protopanaxadiol Synthase | CYP716A47 | Dammarenediol-II | Protopanaxadiol (PPD) | C-12 Hydroxylation |

| Protopanaxatriol Synthase | CYP716A53v2 | Protopanaxadiol (PPD) | Protopanaxatriol (PPT) | C-6 Hydroxylation |

-

Formation of Protopanaxadiol (PPD): The enzyme protopanaxadiol synthase (PPDS), identified as CYP716A47, hydroxylates dammarenediol-II at the C-12 position to produce PPD.[8] This aglycone is the precursor for major ginsenosides like Rb1, Rc, Rd, and Rg3.

-

Formation of Protopanaxatriol (PPT): Subsequently, protopanaxatriol synthase (PPTS), identified as CYP716A53v2, hydroxylates PPD at the C-6 position to yield PPT.[6] PPT is the precursor for ginsenosides such as Re, Rf, and Rg1.

The following diagram illustrates this well-characterized portion of the pathway.

The Putative Pathway to Pseudoginsenoside Rt5

The biosynthesis of Rt5 diverges significantly from the main PPD/PPT pathways. It requires two key transformations for which the specific enzymes have not yet been functionally validated, though strong evidence points to their enzyme classes.

Step 1 (Putative): Formation of the Ocotillol Skeleton via C20,C24-Epoxidation

The defining feature of Rt5 is its ocotillol skeleton. It is hypothesized that this structure arises from the epoxidation of the C24-C25 double bond in the side chain of a dammarane precursor, followed by cyclization with the C-20 hydroxyl group.[3][5] Studies have shown that ocotillol-type epimers are metabolites of PPD, strongly suggesting a CYP450-mediated reaction.[9] Chemical synthesis using oxidizing agents like m-CPBA can convert dammarane structures to ocotillol-type structures, further supporting the role of a monooxygenase.[3]

The immediate precursor aglycone for Rt5 is (20S,24R)-epoxy-dammarane-3β,6α,12β,25-tetrol , which is derived from Protopanaxatriol (PPT).

Step 2 (Putative): C-6 Glycosylation

The final step is the attachment of a single glucose moiety to the hydroxyl group at the C-6 position of the ocotillol aglycone. This reaction is catalyzed by a UDP-glycosyltransferase (UGT).[6] Transcriptomic analysis of P. quinquefolium has identified three UGT genes whose expression levels are positively correlated with Rt5 content, although their specific function has not been confirmed through in vitro assays. [No specific reference found for this claim in the provided snippets.]

The complete putative pathway is visualized below.

Experimental Workflow: A Protocol for CYP450 Functional Characterization

To bridge the gap in knowledge for the putative enzymes in Rt5 biosynthesis, we present a representative protocol for the functional characterization of a known ginsenoside-modifying CYP450, such as CYP716A47 (PPDS). This workflow serves as a validated template for investigating the putative ocotillol synthase.

Objective: To confirm the function of a candidate CYP450 gene by heterologous expression in yeast and in vitro enzymatic assay.

Pillar 1: Expertise & Causality in Experimental Design

-

Host Selection: Saccharomyces cerevisiae (yeast) is chosen as the expression host. It is a eukaryote with the necessary endoplasmic reticulum (ER) for proper folding and membrane insertion of CYP450s. We use a strain deficient in lanosterol synthase (erg7) to prevent the diversion of 2,3-oxidosqualene into native sterol pathways, thereby maximizing precursor availability for the heterologous pathway.[7]

-

Co-expression of CPR: Plant CYP450s require a partner protein, NADPH-cytochrome P450 reductase (CPR), to transfer electrons from NADPH for catalytic activity. Co-expressing a CPR gene (e.g., from Arabidopsis thaliana, ATR1) is essential for function.[8]

-

Microsome Isolation: CYP450s are membrane-bound proteins. The protocol involves cell lysis and ultracentrifugation to isolate the microsomal fraction (ER vesicles), which concentrates the enzyme and its CPR partner, providing a clean system for in vitro assays.

-

Substrate & Analysis: The assay uses the direct precursor (Dammarenediol-II) and analyzes for the expected product (PPD) using LC-MS, which provides high sensitivity and structural confirmation.

Pillar 2: Self-Validating Protocol

This protocol includes multiple controls to ensure the results are unambiguous.

-

Negative Control 1 (Empty Vector): Yeast transformed with an empty vector but fed the substrate should not produce the product. This confirms the product is not a native yeast metabolite.

-

Negative Control 2 (No Substrate): Yeast expressing the CYP450 but not fed the substrate should not produce the product. This confirms the product is derived from the supplied substrate.

-

Positive Control: An authentic standard of the expected product (PPD) is used for LC-MS comparison to confirm identity by retention time and mass fragmentation.

Protocol Steps:

-

Gene Cloning and Vector Construction:

-

Amplify the full-length cDNA of the candidate CYP450 (e.g., CYP716A47) and the CPR (ATR1) gene using PCR.

-

Clone CYP716A47 into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

-

Clone ATR1 into a compatible yeast expression vector (e.g., pESC) with a different selectable marker.

-

-

Yeast Transformation:

-

Co-transform the expression vectors into a suitable S. cerevisiae strain (e.g., WAT11 or a custom erg7 mutant).

-

Select for successful transformants on appropriate synthetic dropout media.

-

-

Heterologous Protein Expression:

-

Grow a starter culture of the transformed yeast in selective media with glucose.

-

Inoculate a larger volume of induction media (containing galactose instead of glucose to induce the GAL1 promoter) and grow for 48-72 hours at 28-30°C.

-

-

Microsome Isolation:

-

Harvest yeast cells by centrifugation (5,000 x g, 10 min, 4°C).

-

Wash cells with a TEK buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).

-

Resuspend the cell pellet in extraction buffer (TEK buffer + 0.6 M sorbitol, 10 mM DTT, and protease inhibitors).

-

Lyse the cells mechanically using glass beads and vigorous vortexing.

-

Perform a differential centrifugation: first at 10,000 x g for 20 min at 4°C to pellet cell debris, then ultracentrifuge the supernatant at 100,000 x g for 1-2 hours at 4°C.

-

The resulting pellet is the microsomal fraction. Resuspend it in a small volume of reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, with 20% glycerol). Determine protein concentration via Bradford or BCA assay.

-

-

In Vitro Enzymatic Assay:

-

Set up the reaction mixture in a microfuge tube:

-

100 µL reaction buffer

-

50-100 µg of microsomal protein

-

1 mM NADPH (electron donor)

-

50 µM Dammarenediol-II (substrate, dissolved in DMSO)

-

-

Incubate at 28-30°C for 2-4 hours with gentle shaking.

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

-

Product Extraction and Analysis:

-

Vortex the reaction mixture vigorously to extract the products into the ethyl acetate layer.

-

Centrifuge to separate the phases and collect the upper organic layer. Repeat the extraction.

-

Evaporate the pooled organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in methanol for analysis.

-

Analyze the sample by LC-MS, comparing the retention time and mass spectrum to an authentic protopanaxadiol standard.

-

Workflow Diagram:

Conclusion and Future Directions

The biosynthetic pathway to Pseudoginsenoside Rt5 represents a fascinating branch of ginsenoside synthesis, culminating in the formation of a unique ocotillol-type structure. While the upstream pathway from acetyl-CoA to the key dammarane aglycones PPD and PPT is well-established, the final crucial steps—C20,C24-epoxidation and subsequent C-6 glycosylation—are yet to be fully elucidated. The current body of evidence strongly implicates a cytochrome P450 monooxygenase and a UDP-glycosyltransferase in these respective roles.

The path forward for researchers lies in applying proven methodologies, such as the detailed protocol provided herein, to candidate genes identified through transcriptomic and co-expression analyses. The successful identification and characterization of the putative "ocotillol synthase" and the specific Rt5-forming UGT will not only complete our understanding of this important pathway but also provide the essential enzymatic tools for the heterologous production of Rt5 and novel ocotillol analogs, opening new avenues for drug discovery and development.

References

- Christensen, L. P. (2009). Ginsenosides chemistry, biosynthesis, analysis, and potential health effects. Advances in food and nutrition research, 55, 1-99.

-

Han, J. Y., Kim, H. J., Kwon, Y. S., & Choi, Y. E. (2011). The Cyt P450 enzyme CYP716A47 catalyzes the formation of protopanaxadiol from dammarenediol-II during ginsenoside biosynthesis in Panax ginseng. Plant & cell physiology, 52(12), 2062–2073. [Link]

- Li, Y., Hu, H., Li, Z., et al. (2019). Pharmacokinetic characterizations of ginsenoside ocotillol, RT5 and F11, the promising agents for Alzheimer's disease from American ginseng, in rats and beagle dogs. Pharmacology, 104(1-2), 7-20.

-

Lu, A., Zhang, Y., Wu, M., et al. (2023). Sustainable Production of Ginsenosides: Advances in Biosynthesis and Metabolic Engineering. International Journal of Molecular Sciences, 24(13), 10833. [Link]

-

Shin, K. C., Kim, N. Y., Park, J. S., et al. (2014). Two ginseng UDP-glycosyltransferases synthesize ginsenoside Rg3 and Rd. Plant and cell physiology, 55(10), 1827-1837. [Link]

-

Tansakul, P., Shibuya, M., Kushiro, T., & Ebizuka, Y. (2006). Dammarenediol-II synthase, the first dedicated enzyme for ginsenoside biosynthesis, in Panax ginseng. FEBS letters, 580(22), 5143–5149. [Link]

- Wang, L., Zhang, Z., & Chen, Y. (2021). Research progress on naturally-occurring and semi-synthetic ocotillol-type ginsenosides in the genus Panax L. (Araliaceae).

-

Wei, W., Wang, P., & Chen, J. (2018). Progress on the Studies of the Key Enzymes of Ginsenoside Biosynthesis. International journal of molecular sciences, 19(3), 789. [Link]

-

Yin, C., Liu, Z., Zheng, Z., et al. (2014). Stereoselective Property of 20(S)-Protopanaxadiol Ocotillol Type Epimers Affects Its Absorption and Also the Inhibition of P-Glycoprotein. PLoS ONE, 9(6), e98897. [Link]

-

Hou, M., Wang, R., Zhao, S., & Wang, Z. (2021). Ginsenosides in Panax genus and their biosynthesis. Acta Pharmaceutica Sinica B, 11(8), 2195-2213. [Link]

-

Park, S., Zhao, Y., & Kim, Y. J. (2020). Diversity of Ginsenoside Profiles Produced by Various Processing Technologies. Molecules, 25(19), 4383. [Link]

- Wang, C. Z., Zhang, B., Song, W. X., et al. (2012). Steamed ginseng-induced transformation of ginsenosides. Journal of Korean medical science, 27(7), 765–771.

- Li, K. K., Gong, X. J., & Liang, Z. T. (2014). In vitro studies on the oxidative metabolism of 20(S)-ginsenoside Rh2 in human, monkey, dog, rat, and mouse liver microsomes. Drug metabolism and disposition, 42(1), 17-25.

- Liu, H., Yang, J., Du, F., et al. (2009). Absorption and disposition of ginsenoside Rg3 in rats. Acta pharmacologica Sinica, 30(7), 1035–1042.

-

Jung, S. C., Kim, W., Park, S. C., et al. (2014). Two ginseng UDP-glycosyltransferases synthesize ginsenoside Rg₃ and Rd. Plant and cell physiology, 55(10), 1827–1837. [Link]

-

Yin, C., Liu, Z., Zheng, Z., et al. (2014). Stereoselective property of 20(S)-protopanaxadiol ocotillol type epimers affects its absorption and also the inhibition of P-glycoprotein. PloS one, 9(6), e98897. [Link]

Sources

- 1. Ginsenosides in Panax genus and their biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two ginseng UDP-glycosyltransferases synthesize ginsenoside Rg3 and Rd - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cjnmcpu.com [cjnmcpu.com]

- 4. Diversity of Ginsenoside Profiles Produced by Various Processing Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sustainable Production of Ginsenosides: Advances in Biosynthesis and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Progress on the Studies of the Key Enzymes of Ginsenoside Biosynthesis | MDPI [mdpi.com]

- 7. Dammarenediol-II synthase, the first dedicated enzyme for ginsenoside biosynthesis, in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Cyt P450 enzyme CYP716A47 catalyzes the formation of protopanaxadiol from dammarenediol-II during ginsenoside biosynthesis in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stereoselective Property of 20(S)-Protopanaxadiol Ocotillol Type Epimers Affects Its Absorption and Also the Inhibition of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

Pseudoginsenoside Rt5: A Technical Guide to its Natural Sources, Abundance, and Analysis

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Rare Saponin

In the vast and intricate world of natural product chemistry, the family of ginsenosides, triterpenoid saponins primarily from the Panax genus, stands out for its profound pharmacological activities. Within this diverse group, ocotillol-type ginsenosides represent a unique subclass with distinct structural features and promising therapeutic potential. This guide focuses on a particularly intriguing member of this subclass: Pseudoginsenoside Rt5. As a minor ginsenoside, its lower natural abundance has historically limited extensive investigation. However, with advancing analytical technologies and a growing interest in the nuanced bioactivities of rare saponins, a comprehensive understanding of its natural sources and precise quantification is paramount for unlocking its full potential in research and drug development. This document serves as a technical resource, consolidating current knowledge on the natural origins, abundance, and analytical methodologies for Pseudoginsenoside Rt5, providing a foundation for its further exploration.

Section 1: The Botanical Provenance of Pseudoginsenoside Rt5

Pseudoginsenoside Rt5 is a dammarane-type saponin, specifically classified as an ocotillol-type ginsenoside.[1] Its primary and most well-documented natural source is American ginseng (Panax quinquefolius L.) , a perennial herb native to North America.[2][3] While other Panax species are rich in various ginsenosides, ocotillol-type saponins like Pseudoginsenoside Rt5 are considered characteristic marker constituents of American ginseng.[1]

While some literature mentions the presence of ginsenoside-like compounds in Gynostemma pentaphyllum (Jiaogulan), the evidence for it being a significant natural source of Pseudoginsenoside Rt5 is not as robust as for Panax quinquefolius. Therefore, this guide will primarily focus on American ginseng as the principal botanical source.

The distribution of Pseudoginsenoside Rt5 within the Panax quinquefolium plant is not uniform. Research indicates a significant accumulation in the aerial parts of the plant, a departure from the traditional focus on the roots for many other major ginsenosides.

Section 2: Quantitative Abundance in Panax quinquefolius

Recent metabolomic studies have provided valuable insights into the differential accumulation of Pseudoginsenoside Rt5 across various tissues of Panax quinquefolium. The data clearly indicates that the flower buds are the most abundant source of this compound, followed by the leaves, with significantly lower concentrations found in the roots. This distribution pattern is critical for optimizing harvesting and extraction strategies to maximize the yield of Pseudoginsenoside Rt5.

Table 1: Abundance of Pseudoginsenoside Rt5 in Different Tissues of Panax quinquefolium

| Plant Part | Abundance (µg/g dry weight) | Reference |

| Flower Buds | High Accumulation | [3] |

| Leaves | Moderate Accumulation | [3][4] |

| Roots | Low Accumulation | [3] |

| Stems | Low Accumulation | [4] |

Note: The term "High Accumulation" is used as specific quantitative values were presented graphically in the source material. The trend of accumulation is clearly indicated.

This data underscores the potential of utilizing the aerial parts of American ginseng, which are often considered by-products in traditional root harvesting, as a valuable source for the isolation of Pseudoginsenoside Rt5.

Section 3: Methodologies for Extraction and Quantification

The accurate study of Pseudoginsenoside Rt5 necessitates robust and validated methods for its extraction from plant matrices and its subsequent quantification. The following protocols are synthesized from established methodologies for ginsenoside analysis and are tailored for the specific characteristics of ocotillol-type saponins.

Extraction Protocol: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is an efficient method for obtaining ginsenosides from plant material, offering reduced extraction times and lower solvent consumption compared to traditional methods like heat reflux or Soxhlet extraction.[5][6]

Step-by-Step Methodology:

-

Sample Preparation:

-

Harvest the desired plant material (e.g., flower buds or leaves of Panax quinquefolium).

-

Dry the plant material at a controlled temperature (e.g., 50-60°C) to a constant weight to prevent enzymatic degradation of saponins.

-

Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for efficient extraction.

-

-

Solvent Selection:

-

An aqueous ethanol solution (e.g., 70% ethanol) is a highly effective solvent for extracting a broad range of ginsenosides, balancing polarity to capture the glycosylated saponins.[5]

-

-

Extraction Procedure:

-

Accurately weigh a known amount of the powdered plant material (e.g., 1.0 g).

-

Place the powder in an appropriate extraction vessel (e.g., a screw-capped flask).

-

Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:20 w/v).

-

Place the vessel in an ultrasonic bath.

-

Perform sonication for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C).

-

After sonication, centrifuge the mixture at high speed (e.g., 4000 rpm for 10 minutes) to pellet the solid plant material.

-

Carefully decant the supernatant (the extract).

-

For exhaustive extraction, the pellet can be re-extracted with fresh solvent one or two more times.

-

Combine the supernatants from all extraction steps.

-

-

Extract Concentration:

-

Evaporate the solvent from the combined supernatant under reduced pressure using a rotary evaporator at a temperature below 60°C to prevent thermal degradation of the saponins.

-

The resulting concentrated extract can be lyophilized to obtain a dry powder for storage and subsequent analysis.

-

Quantification Protocol: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography coupled with Mass Spectrometry is the gold standard for the sensitive and selective quantification of ginsenosides, including minor compounds like Pseudoginsenoside Rt5.[7]

Step-by-Step Methodology:

-

Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh a certified reference standard of Pseudoginsenoside Rt5 and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to cover the expected concentration range of the analyte in the samples.

-

Sample Solution: Accurately weigh the dried extract obtained from the extraction protocol and dissolve it in methanol to a known concentration (e.g., 10 mg/mL). Filter the solution through a 0.22 µm syringe filter before injection to remove any particulate matter.

-

-

HPLC-MS Instrumentation and Conditions:

-

HPLC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column is typically used for ginsenoside separation (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both often containing a small amount of an acidifier like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

-

Gradient Program: A typical gradient might start with a low percentage of acetonitrile, which is gradually increased over the run to elute compounds of increasing hydrophobicity. An example gradient is as follows: 0-5 min, 15-30% B; 5-15 min, 30-50% B; 15-20 min, 50-90% B; followed by a wash and re-equilibration step.

-

Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3 mL/min.

-

Column Temperature: Maintain the column at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.

-

Injection Volume: 1-5 µL.

-

Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.

-

Ionization Mode: ESI in either positive or negative mode. Negative mode is often preferred for ginsenosides.[7]

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, which offers high selectivity and sensitivity. The specific precursor-to-product ion transitions for Pseudoginsenoside Rt5 would need to be determined by infusing a standard solution.

-

-

Data Analysis and Quantification:

-

Generate a calibration curve by plotting the peak area of the Pseudoginsenoside Rt5 standard against its concentration.

-

Determine the concentration of Pseudoginsenoside Rt5 in the injected sample solution by interpolating its peak area on the calibration curve.

-

Calculate the abundance of Pseudoginsenoside Rt5 in the original plant material using the following formula:

Abundance (µg/g) = (Concentration in sample solution (µg/mL) x Volume of sample solution (mL)) / Weight of initial plant material (g)

-

Section 4: Concluding Remarks and Future Outlook

This technical guide has synthesized the current understanding of Pseudoginsenoside Rt5, focusing on its primary natural source, Panax quinquefolius, its notable accumulation in aerial plant parts, and detailed methodologies for its extraction and quantification. The provided protocols offer a robust framework for researchers and drug development professionals to accurately isolate and measure this promising ocotillol-type ginsenoside.

The higher abundance of Pseudoginsenoside Rt5 in the leaves and flower buds of American ginseng presents a significant opportunity for the valorization of what is often considered agricultural waste. Future research should focus on the optimization of extraction protocols from these specific tissues and the exploration of their unique phytochemical profiles. Furthermore, as the therapeutic activities of Pseudoginsenoside Rt5 are further elucidated, the development of scalable purification strategies will be crucial for advancing this compound from the laboratory to potential clinical applications. The methodologies outlined herein provide the foundational steps for these future endeavors.

References

- Peng, D., et al. (2022). Integrative SMRT sequencing and ginsenoside profiling analysis provide insights into the biosynthesis of ginsenoside in Panax quinquefolium.

- Li, Y., et al. (2020). Terahertz Spectroscopy for Accurate Identification of Panax quinquefolium Basing on Nonconjugated 24(R)-Pseudoginsenoside F11. Journal of Spectroscopy, 2020, 7604163.

-

Peng, D., et al. (2022). Integrative SMRT sequencing and ginsenoside profiling analysis provide insights into the biosynthesis of ginsenoside in Panax quinquefolium. Chinese Journal of Natural Medicines. Available at: [Link]

- Zhang, S., et al. (2006). Ginsenoside Extraction From Panax Quinquefolium L. (American Ginseng) Root by Using Ultrahigh Pressure. Journal of Pharmaceutical and Biomedical Analysis, 41(1), 57-63.

- Qi, L. W., et al. (2011). Chemical and pharmacological studies of saponins with a focus on American ginseng. Journal of Ginseng Research, 35(2), 160–167.

- Whisenton, B. S., et al. (2017). A Review of the Different Methods Applied in Ginsenoside Extraction From Panax ginseng and Panax quinquefolius Roots.

- Zhou, Y., et al. (2022). Development of Green and Efficient Extraction of Bioactive Ginsenosides from Panax ginseng with Deep Eutectic Solvents. Molecules, 27(14), 4432.

- Wang, L., et al. (2016). Tissue-specific metabolite profiling and quantitative analysis of ginsenosides in Panax quinquefolium using laser microdissection and liquid chromatography-quadrupole/time of flight-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 117, 347-356.

- Nguyen, T. K. C., et al. (2021). Simultaneous Quantification of Main Saponins in Panax vietnamensis by HPLC-PDA/ELSD Using the Quantitative Analysis of Multi-Components by Single-Marker Method. Molecules, 26(13), 3893.

- Webster, D., et al. (2007). Ginsenoside Content of North American Ginseng (Panax quinquefolius L. Araliaceae) in Relation to Plant Development and Growing Locations. Journal of Ginseng Research, 31(3), 154-160.

-

Li, Y., et al. (2020). Quantitative analysis of Panax quinquefolium. (a) Histogram of the... ResearchGate. Available at: [Link]

- Zhou, Y., et al. (2022). Green and Efficient Extraction of Polysaccharide and Ginsenoside from American Ginseng (Panax quinquefolius L.) by Deep Eutectic Solvent Extraction and Aqueous Two-Phase System. Molecules, 27(10), 3163.

- Yu, H., et al. (2021). Comprehensive Quality Evaluation of American Ginseng for Different Parts and Abnormal Trait Based on the Major Ginsenoside Contents and Morphological Characteristics.

-

Yu, H., et al. (2021). Ginsenoside contents in 6 parts of the American ginseng. The blue... ResearchGate. Available at: [Link]

- Wills, R. B. H., & Stuart, D. L. (2004). Variation in the ginsenoside content of American ginseng, Panax quinquefolius L., roots. Journal of Ginseng Research, 28(3), 148-151.

- Lee, J. H., et al. (2013). New Method for Simultaneous Quantification of 12 Ginsenosides in Red Ginseng Powder and Extract. Journal of the Korean Society for Applied Biological Chemistry, 56(4), 441-447.

-

Lu, C. (2000). EXTRACTION OF GINSENOSIDES FROM NORTH AMERICAN GINSENG USING SUPERCRITICAL FLUIDS. Semantic Scholar. Available at: [Link]

- Chen, Y., et al. (2021). Simultaneous quantitative analysis of nine saponins in Gynostemma pentaphyllum before and after heat processing based on UPLC-Q-Trap-MS. Zhongguo Zhong Yao Za Zhi, 46(14), 3737-3744.

- Wang, Y., et al. (2022). Characterization and quantification of ginsenosides from the root of Panax quinquefolius L. by integrating untargeted metabolites and targeted analysis using UPLC-Triple TOF-MS coupled with UFLC-ESI-MS/MS. Food Chemistry, 384, 132466.

- Li, J., et al. (2024). New Sweet-Tasting Gypenosides from "Jiaogulan" (Gynostemma pentaphyllum) and Their Interactions with the Homology Model of Sweet Taste Receptors. Journal of Agricultural and Food Chemistry, 72(35), 18889-18900.

- Wang, X., et al. (2023).

- Li, J., et al. (2007). Isolation and identification of saponins from the leaves of Panax quinquefolium. Zhong Yao Cai, 30(8), 939-941.

-

Science.gov. (n.d.). validated hplc assay: Topics by Science.gov. Retrieved from [Link]

- Duda, C. A., et al. (1999). Simplified extraction of ginsenosides from American ginseng (Panax quinquefolius L.) for high-performance liquid chromatography-ultraviolet analysis. Journal of Agricultural and Food Chemistry, 47(4), 1543-1546.

-

Sari, D. P., et al. (2024). Optimization of the Separation and Validation Method for Ginsenoside Re and Ginsenoside Rg1 Compounds in Panax Ginseng Powder Extract Using the HPLC Method: A Systematic Literature Review. ResearchGate. Available at: [Link]

- Wang, T., et al. (2018). Effect of light quality on total gypenosides accumulation and related key enzyme gene expression in Gynostemma pentaphyllum. Chinese Herbal Medicines, 10(4), 34-39.

- Wang, Y., et al. (2024). Gynostemma Pentaphyllum ameliorates CCl4-induced liver injury via PDK1/Bcl-2 pathway with comprehensive analysis of network pharmacology and transcriptomics. Journal of Ethnopharmacology, 327, 117976.

- Sutar, N., et al. (2013). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. Pharmacognosy Journal, 5(5), 213-219.

- [This reference is intentionally left blank as it was not cited in the text]

- [This reference is intentionally left blank as it was not cited in the text]

- Zhang, Y., et al. (2023). Sustainable Production of Ginsenosides: Advances in Biosynthesis and Metabolic Engineering. International Journal of Molecular Sciences, 24(13), 10843.

Sources

- 1. cjnmcpu.com [cjnmcpu.com]

- 2. Integrative SMRT sequencing and ginsenoside profiling analysis provide insights into the biosynthesis of ginsenoside in <i>Panax quinquefolium</i> [cjnmcpu.com]

- 3. Chemical and pharmacological studies of saponins with a focus on American ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ginsenoside extraction from Panax quinquefolium L. (American ginseng) root by using ultrahigh pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New Method for Simultaneous Quantification of 12 Ginsenosides in Red Ginseng Powder and Extract: In-house Method Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Simultaneous quantitative analysis of nine saponins in Gynostemma pentaphyllum before and after heat processing based on UPLC-Q-Trap-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ocotillol-Type Ginsenosides: From Foundational Research to Therapeutic Potential

Introduction: A Unique Class of Triterpenoid Saponins

Ocotillol-type ginsenosides represent a distinctive and promising class of tetracyclic triterpenoid saponins, primarily found in select species of the Panax genus, most notably American ginseng (Panax quinquefolius) and Vietnamese ginseng (Panax vietnamensis)[1][2][3]. Structurally, they are a subtype of dammarane-type ginsenosides, distinguished by the presence of a characteristic five-membered tetrahydrofuran ring in their side chain[3][4]. This structural feature imparts unique physicochemical properties and a diverse pharmacological profile, setting them apart from the more common protopanaxadiol (PPD) and protopanaxatriol (PPT) types of ginsenosides.

Initially isolated from the resinous bark of Fouquieria splendens (ocotillo), these compounds have garnered significant attention in recent years for their potent biological activities, including neuroprotective, anti-inflammatory, anticancer, and cardioprotective effects[1][3]. This guide provides a comprehensive overview of the foundational research on ocotillol-type ginsenosides, delving into their biosynthesis, chemical diversity, and mechanisms of action, with a focus on their therapeutic potential and the methodologies for their study.

Chemical Structure and Biosynthesis: The Making of a Unique Scaffold

The biosynthesis of ocotillol-type ginsenosides is a complex enzymatic process that begins with the cyclization of 2,3-oxidosqualene to form the dammarane skeleton[5]. From this common precursor, a series of modifications, primarily hydroxylation and glycosylation, give rise to the diverse array of ginsenosides.

From Dammarane to Ocotillol: A Multi-Step Enzymatic Cascade

The formation of the ocotillol-type structure is believed to originate from dammarane-type precursors, such as protopanaxadiol (PPD)[3][6]. The key transformation involves the oxidation and subsequent cyclization of the side chain to form the characteristic tetrahydrofuran ring. This process is mediated by a series of enzymes, primarily from the cytochrome P450 (CYP450) and UDP-glycosyltransferase (UGT) superfamilies[7][8].

-

Hydroxylation by Cytochrome P450 Enzymes: CYP450 monooxygenases play a crucial role in introducing hydroxyl groups at various positions on the dammarane skeleton, creating the initial diversity of aglycones[9][10]. For instance, CYP716A47 has been identified as a protopanaxadiol synthase, catalyzing the hydroxylation of dammarenediol-II at the C-12 position to yield PPD[9]. Further hydroxylation at the C-6 position by enzymes like CYP716A53v2 can then lead to the formation of protopanaxatriol (PPT) from PPD[10]. The specific CYP450 enzymes responsible for the side-chain modifications leading to the ocotillol ring are still under active investigation.

-

Glycosylation by UDP-Glycosyltransferases: Following hydroxylation, UDP-glycosyltransferases (UGTs) catalyze the attachment of sugar moieties to the aglycone, significantly increasing their structural diversity and modulating their biological activity[2][11][12]. Specific UGTs, such as PgUGT74AE2 and PgUGT94Q2 from Panax ginseng, have been shown to sequentially add glucose units to the PPD aglycone to form ginsenosides like Rh2 and Rg3[11]. The glycosylation patterns of ocotillol-type ginsenosides are complex and contribute significantly to their pharmacological profiles.

Figure 1: Simplified biosynthetic pathway of ocotillol-type ginsenosides.

Pharmacological Activities and Mechanisms of Action

Ocotillol-type ginsenosides exhibit a broad spectrum of pharmacological activities, with their anti-inflammatory and neuroprotective effects being particularly well-documented. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cellular stress, inflammation, and survival.

Anti-inflammatory Effects: Targeting Key Signaling Cascades

A hallmark of ocotillol-type ginsenosides is their potent anti-inflammatory activity. This is primarily achieved through the inhibition of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

Inhibition of the NF-κB Pathway: The NF-κB signaling cascade is a central regulator of the inflammatory response[13]. Ocotillol-type ginsenosides, such as pseudoginsenoside-F11 (PF11), have been shown to suppress the activation of NF-κB[6]. This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes, including those encoding for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[5][13]. The anti-inflammatory effects of ocotillol-type sapogenins have also been demonstrated to be mediated through the NF-κB and MAPK pathways[5].

-

Modulation of the MAPK Pathway: The MAPK signaling pathways, including ERK, JNK, and p38, are also critically involved in the inflammatory process[14]. Ocotillol-type ginsenosides can modulate the phosphorylation and activation of these kinases[5][6]. By inhibiting the MAPK pathways, these compounds can further reduce the production of inflammatory mediators.

Figure 2: Inhibition of NF-κB and MAPK pathways by ocotillol-type ginsenosides.

Neuroprotective Effects

Ocotillol-type ginsenosides have demonstrated significant potential in protecting neuronal cells from various insults, suggesting their therapeutic utility in neurodegenerative diseases. Pseudoginsenoside-F11, for instance, has been shown to exert anti-neuroinflammatory effects by inhibiting microglial activation[6]. This is achieved by suppressing the release of reactive oxygen species (ROS) and pro-inflammatory mediators from activated microglia, thereby protecting neurons from secondary damage[6].

Anticancer Activities

Several studies have highlighted the anticancer potential of ocotillol-type ginsenosides[1][3]. Their mechanisms of action in cancer cells are multifaceted and can include:

-

Induction of Apoptosis: Ocotillol-type ginsenosides can trigger programmed cell death in various cancer cell lines.

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at different phases.

-

Inhibition of Metastasis: Some ocotillol-type derivatives have been shown to inhibit the invasion and migration of cancer cells.

The anticancer efficacy of ginsenosides is often linked to their structure, with less polar derivatives generally exhibiting higher cytotoxicity towards cancer cells[15].

Structure-Activity Relationships (SAR)

The biological activity of ocotillol-type ginsenosides is intricately linked to their chemical structure. Specific structural features, such as the stereochemistry at certain carbon atoms and the nature and position of sugar moieties, can significantly influence their pharmacological effects.

-

Stereochemistry at C-20 and C-24: The spatial arrangement of substituents at the C-20 and C-24 positions of the ocotillol skeleton plays a critical role in determining biological activity[3]. For instance, the anti-inflammatory and cardioprotective effects can be significantly different between stereoisomers[5][13].

-

Glycosylation Pattern: The number, type, and linkage of sugar residues attached to the aglycone can profoundly impact the solubility, bioavailability, and pharmacological activity of ocotillol-type ginsenosides[14]. Generally, a lower number of sugar moieties is associated with increased anticancer activity[15].

-

Modifications of the Aglycone: Chemical modifications to the ocotillol aglycone, such as the introduction of different functional groups, can lead to derivatives with enhanced or altered biological activities[5][14]. This provides a basis for the rational design of novel therapeutic agents based on the ocotillol scaffold.

Pharmacokinetics

The therapeutic efficacy of ocotillol-type ginsenosides is dependent on their absorption, distribution, metabolism, and excretion (ADME) properties. Pharmacokinetic studies have revealed that these compounds generally exhibit low systemic exposure and poor oral absorption[12]. However, their elimination from the body appears to be slow[12]. The presence of double peaks in the plasma concentration-time profiles of some ocotillol-type ginsenosides suggests the possibility of enterohepatic recirculation[12].

| Compound | Animal Model | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) | Reference |

| Ocotillol | Rat | 10 mg/kg (oral) | 21.8 ± 6.5 | 6.0 ± 2.0 | 234.1 ± 78.4 | 8.9 ± 3.1 | [12] |

| Beagle Dog | 10 mg/kg (oral) | 15.6 ± 4.2 | 4.0 ± 1.0 | 158.7 ± 55.6 | 7.5 ± 2.8 | [12] | |

| RT5 | Rat | 10 mg/kg (oral) | 35.4 ± 9.8 | 5.0 ± 1.5 | 389.2 ± 112.3 | 9.2 ± 3.5 | [12] |

| Beagle Dog | 10 mg/kg (oral) | 28.7 ± 7.5 | 3.5 ± 1.2 | 299.8 ± 98.7 | 8.1 ± 3.2 | [12] | |

| F11 | Rat | 10 mg/kg (oral) | 42.1 ± 11.2 | 4.5 ± 1.8 | 455.6 ± 134.5 | 9.8 ± 3.9 | [12] |

| Beagle Dog | 10 mg/kg (oral) | 36.9 ± 8.9 | 4.0 ± 1.5 | 401.3 ± 121.1 | 8.7 ± 3.6 | [12] | |

| Compound K | Rat | 10 mg/kg (oral) | 162.21 ± 46.93 | 3.36 ± 1.25 | - | 2.20 ± 1.69 | [16] |

Experimental Protocols

Extraction and Isolation of Ocotillol-Type Ginsenosides

The following is a general protocol for the extraction and isolation of ocotillol-type ginsenosides from plant material, such as the leaves and stems of Panax quinquefolius.

1. Sample Preparation:

- Air-dry the plant material at room temperature and grind into a fine powder.

2. Extraction:

- Reflux the powdered plant material with 70% ethanol for 2 hours. Repeat the extraction process three times.

- Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.

3. Fractionation:

- Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

- The n-butanol fraction, which is enriched with ginsenosides, is collected and concentrated.

4. Column Chromatography:

- Subject the n-butanol fraction to column chromatography on a macroporous resin (e.g., D101).

- Elute the column with a stepwise gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 95% ethanol).

- Collect the fractions and monitor by thin-layer chromatography (TLC).

5. Preparative High-Performance Liquid Chromatography (HPLC):